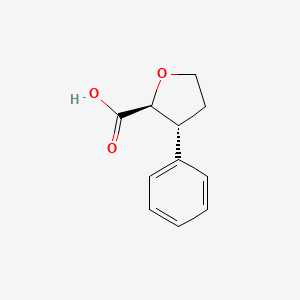![molecular formula C9H11BrO B6600983 [(1S)-2-bromo-1-methoxyethyl]benzene CAS No. 22810-55-5](/img/structure/B6600983.png)
[(1S)-2-bromo-1-methoxyethyl]benzene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
[(1S)-2-bromo-1-methoxyethyl]benzene, also known as 1-bromo-2-methoxyethylbenzene, is an important organic compound used in a variety of laboratory experiments and scientific research applications. It is a colorless liquid with a sweet, aromatic odor, and is highly soluble in many organic solvents. This compound is typically used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in various chemical reactions.
Wissenschaftliche Forschungsanwendungen
[(1S)-2-bromo-1-methoxyethyl]benzene is a versatile compound that is used in a variety of scientific research applications. It is commonly used as a reagent in organic synthesis, as a starting material for the production of pharmaceuticals, and as a catalyst in various chemical reactions. Additionally, this compound is used in the synthesis of a variety of other organic compounds, such as 1,4-dibromobutane, 1-bromo-2-chloroethane, and 1-bromo-2-fluoroethane.
Wirkmechanismus
The mechanism of action of [(1S)-2-bromo-1-methoxyethyl]benzene is not well understood. However, it is known that this compound acts as a nucleophile in organic synthesis, meaning that it can react with electrophiles to form a new bond. In addition, this compound can act as a Lewis acid, meaning that it can accept an electron pair from a Lewis base, such as an amine or an alcohol.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, this compound is known to be toxic and can cause skin, eye, and respiratory irritation. Additionally, this compound has been found to be a mutagen and can cause genetic mutations in cells. Therefore, it is important to take proper safety precautions when handling this compound.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using [(1S)-2-bromo-1-methoxyethyl]benzene in laboratory experiments include its low cost, its availability in bulk, and its high solubility in many organic solvents. Additionally, this compound is relatively stable and can be stored for long periods of time. However, there are some limitations to using this compound in laboratory experiments. For example, this compound is toxic and can cause skin, eye, and respiratory irritation. Therefore, it is important to take proper safety precautions when handling this compound.
Zukünftige Richtungen
Future research on [(1S)-2-bromo-1-methoxyethyl]benzene should focus on further elucidating its mechanism of action, exploring its potential uses in pharmaceutical synthesis, and investigating its biochemical and physiological effects. Additionally, further research should be conducted to better understand the advantages and limitations of using this compound in laboratory experiments. Finally, research should be conducted to explore the potential for using this compound as a starting material for the synthesis of other organic compounds.
Synthesemethoden
The synthesis of [(1S)-2-bromo-1-methoxyethyl]benzene is typically achieved through a two-step process. The first step involves the reaction of ethylbenzene with bromine in the presence of a base, such as sodium hydroxide or potassium hydroxide. This reaction results in the formation of [(1S)-2-bromo-1-methoxyethyl]benzenethoxyethylbenzene and sodium bromide as a by-product. The second step involves the removal of the sodium bromide by-product through distillation.
Eigenschaften
IUPAC Name |
[(1S)-2-bromo-1-methoxyethyl]benzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11BrO/c1-11-9(7-10)8-5-3-2-4-6-8/h2-6,9H,7H2,1H3/t9-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLUICHSZBNGJHF-SECBINFHSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CO[C@H](CBr)C1=CC=CC=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11BrO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
215.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

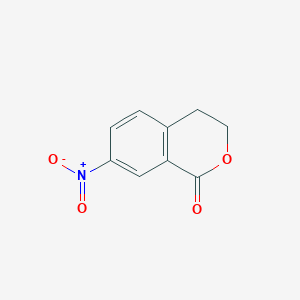
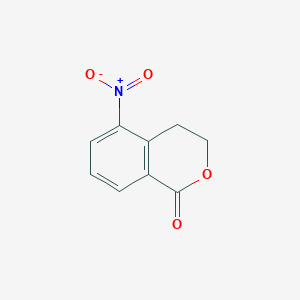
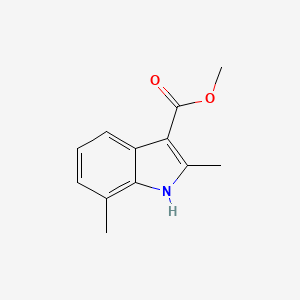
![7-chloro-2-(2,2,2-trifluoroethyl)-[1,3]thiazolo[5,4-d]pyrimidine](/img/structure/B6600915.png)
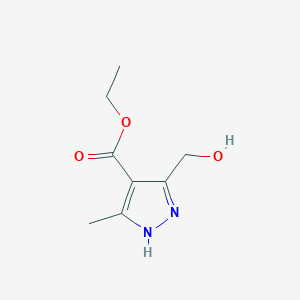
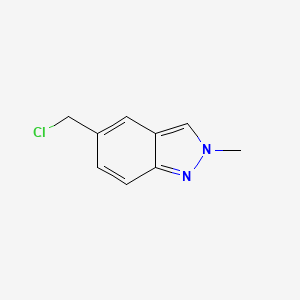
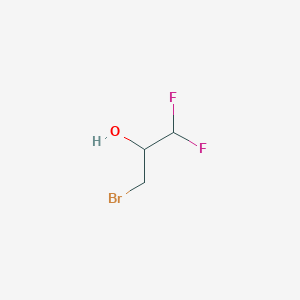
![[2-(methylamino)-1,3-thiazol-4-yl]methanol](/img/structure/B6600942.png)
![(2S,4S)-1-[(tert-butoxy)carbonyl]-4-(difluoromethoxy)pyrrolidine-2-carboxylic acid](/img/structure/B6600947.png)
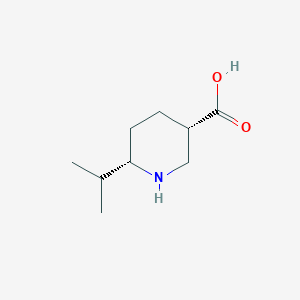
![tert-butyl (1R,5S)-1-(hydroxymethyl)-2-azabicyclo[3.1.0]hexane-2-carboxylate](/img/structure/B6600963.png)
![rac-1-[(2R,3R)-2-(trifluoromethyl)oxolan-3-yl]methanamine, cis](/img/structure/B6600982.png)
![6-chloro-[1,2,4]triazolo[1,5-b]pyridazin-2-amine](/img/structure/B6600988.png)
